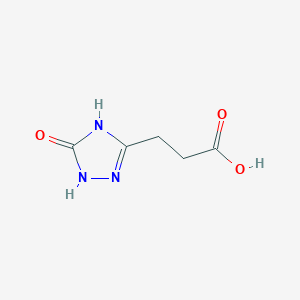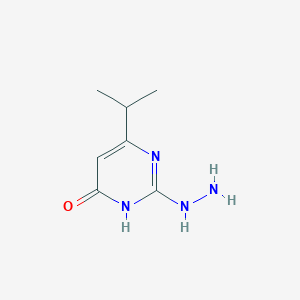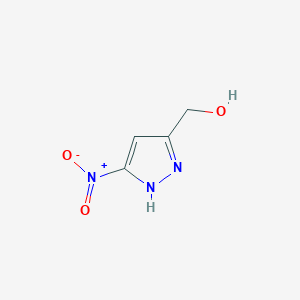
4-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride
Vue d'ensemble
Description
4-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride is a chemical compound with the CAS Number: 108748-73-8 . It has a molecular weight of 202.64 .
Molecular Structure Analysis
The IUPAC name of the compound is 4-hydroxy-3-methoxybenzenecarboximidamide hydrochloride . The InChI code is 1S/C8H10N2O2.ClH/c1-12-7-4-5 (8 (9)10)2-3-6 (7)11;/h2-4,11H,1H3, (H3,9,10);1H . The InChI key is MYWBTVKNWOULKK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 202.64 . The IUPAC name is 4-hydroxy-3-methoxybenzenecarboximidamide hydrochloride . The InChI code is 1S/C8H10N2O2.ClH/c1-12-7-4-5 (8 (9)10)2-3-6 (7)11;/h2-4,11H,1H3, (H3,9,10);1H .Applications De Recherche Scientifique
Selective Deprotection of Hydroxy Functions : 4-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride, under certain conditions, can be used for the selective deprotection of hydroxy functions. It is shown to be selectively removed under neutral conditions, which can be beneficial in organic synthesis and pharmaceuticals (Horita et al., 1986).
Synthesis and Antimicrobial Activity : This compound is involved in the synthesis of hexakis[(4-(hydroxyimino)2-methoxy)phenoxy]cyclotriphosphazene, which demonstrated significant activity against both Gram-positive and Gram-negative bacteria. This highlights its potential in developing new antimicrobial agents (Koran et al., 2013).
Role in Selective Estrogen Receptor Modulators (SERMs) : It has been used in the synthesis of compounds with estrogen antagonist properties, suggesting its potential in the development of treatments for conditions like breast cancer (Palkowitz et al., 1997).
Chalcone Derivatives Synthesis and Biological Activities : It plays a role in the practical synthesis of novel chalcone derivatives, which show significant activities like free radical scavenging and anti-inflammatory properties (Jung et al., 2017).
Antioxidant Properties in Polypropylene : Its derivative, vanillyl alcohol, has been studied for its antioxidant properties in polypropylene. The acidic treatment of this derivative increases the antioxidant properties, suggesting applications in material science (Pouteau et al., 2005).
Encapsulation for Controlled Release of Flavor : This compound, specifically vanillic acid, has been used in the encapsulation into layered double hydroxide for controlled release of flavor, indicating its potential in food technology (Hong et al., 2008).
Safety And Hazards
The compound is associated with several hazards. It has been assigned the GHS07 pictogram . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Propriétés
IUPAC Name |
4-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-12-7-4-5(8(9)10)2-3-6(7)11;/h2-4,11H,1H3,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWBTVKNWOULKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=N)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677782 | |
| Record name | 4-(Diaminomethylidene)-2-methoxycyclohexa-2,5-dien-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride | |
CAS RN |
108748-73-8 | |
| Record name | 4-(Diaminomethylidene)-2-methoxycyclohexa-2,5-dien-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1418166.png)
![1-ethyl-3-methyl-4-(trifluoromethyl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1418167.png)

![{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B1418169.png)


![3-(4-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418177.png)

![7-Aminopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1418179.png)




